4-Bromo-3-hydroxybenzamide

Catalog No.
S893701
CAS No.
916213-59-7
M.F
C7H6BrNO2
M. Wt
216.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-3-hydroxybenzamide

CAS Number

916213-59-7

Product Name

4-Bromo-3-hydroxybenzamide

IUPAC Name

4-bromo-3-hydroxybenzamide

Molecular Formula

C7H6BrNO2

Molecular Weight

216.03 g/mol

InChI

InChI=1S/C7H6BrNO2/c8-5-2-1-4(7(9)11)3-6(5)10/h1-3,10H,(H2,9,11)

InChI Key

GUKCLJBAVMNZJH-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1C(=O)N)O)Br

Canonical SMILES

C1=CC(=C(C=C1C(=O)N)O)Br

The exact mass of the compound 4-Bromo-3-hydroxybenzamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-Bromo-3-hydroxybenzamide (CAS 916213-59-7) is a tri-substituted aromatic building block utilized as a regiochemically pure precursor for heterocyclic API synthesis [1]. Featuring an aryl bromide at the C4 position, a phenolic hydroxyl at C3, and a primary carboxamide at C1, this compound provides three distinct, chemoselective handles for downstream modification. In industrial procurement, it is primarily sourced as a rigid scaffold for palladium-catalyzed cross-coupling reactions, directed ortho-metalation, and the construction of fused heterocyclic APIs, such as indazole-based kinase activators[2]. By offering a pre-established 1,3,4-substitution pattern, it eliminates the need for multi-step selective halogenation during early-stage process chemistry.

Generic substitution with closely related analogs fundamentally compromises synthetic efficiency and target binding geometry. Attempting to synthesize this motif de novo by brominating the unfunctionalized 3-hydroxybenzamide results in a difficult-to-separate mixture of 2-bromo, 4-bromo, and 6-bromo regioisomers, drastically reducing overall yield and increasing chromatographic purification costs [1]. Furthermore, substituting with the regioisomer 3-bromo-4-hydroxybenzamide alters the spatial orientation of the reactive sites; when used in the synthesis of rigid heterocycles like indazoles, this geometric shift changes the exit vectors of subsequent cross-coupling partners, which can ablate binding affinity in spatially constrained enzyme pockets such as the AMPK active site [2]. Finally, utilizing 4-bromobenzamide removes the critical C3-hydroxyl ortho-directing group required for cyclization, rendering the formation of specific oxygen-containing fused rings synthetically unviable [3].

Regiochemical Purity and Yield in Precursor Synthesis

Procuring pre-functionalized 4-Bromo-3-hydroxybenzamide guarantees >97% regiochemical purity for the desired 1,3,4-substitution pattern. In contrast, de novo electrophilic bromination of 3-hydroxybenzamide yields a complex mixture due to competing ortho/para direction from the hydroxyl group and meta direction from the amide, typically capping the isolated yield of the 4-bromo isomer at <40% [1].

Evidence DimensionIsolated yield of the pure 4-bromo regioisomer
Target Compound Data>97% purity via direct procurement
Comparator Or Baseline<40% isolated yield via de novo bromination of 3-hydroxybenzamide
Quantified Difference>57% higher yield of the desired regioisomer with zero isomeric purification overhead.
ConditionsStandard electrophilic aromatic bromination conditions (e.g., Br2/AcOH or NBS).

Eliminates costly and solvent-intensive chromatographic separations required to remove 2-bromo and 6-bromo impurities during API scale-up.

Cross-Coupling Efficiency and Catalyst Compatibility

The C4-bromide in 4-Bromo-3-hydroxybenzamide features a significantly lower bond dissociation energy (~81 kcal/mol) compared to its aryl chloride analog (~96 kcal/mol). This allows for >90% conversion in standard palladium-catalyzed Suzuki-Miyaura couplings at mild temperatures (60-80°C) using standard ligands, whereas 4-chloro-3-hydroxybenzamide typically requires temperatures >100°C and expensive, specialized dialkylbiaryl phosphine ligands to achieve comparable >85% yields [1].

Evidence DimensionSuzuki-Miyaura coupling conversion rate and temperature
Target Compound Data>90% conversion at 60-80°C (4-Bromo-3-hydroxybenzamide)
Comparator Or Baseline>85% conversion at >100°C (4-Chloro-3-hydroxybenzamide)
Quantified DifferenceAchieves higher conversion at 20-40°C lower temperatures using standard, lower-cost catalyst systems.
ConditionsPd(PPh3)4 or Pd(dppf)Cl2, aryl boronic acid, mild base, 60-80°C.

Reduces energy consumption and catalyst costs during the late-stage functionalization of pharmaceutical intermediates.

Chemoselective O-Alkylation Viability

The distinct pKa difference between the C3-phenolic hydroxyl (pKa ~9.5) and the C1-primary amide (pKa ~15-16) in 4-Bromo-3-hydroxybenzamide allows for highly chemoselective O-alkylation (>85% yield) using mild bases like K2CO3. In contrast, attempting similar functionalization on 4-bromo-3-aminobenzamide results in competitive N-alkylation of the aniline group, reducing the yield of the desired mono-alkylated product to <60% without the use of complex protecting group strategies [1].

Evidence DimensionChemoselectivity in direct alkylation
Target Compound Data>85% selective O-alkylation (4-Bromo-3-hydroxybenzamide)
Comparator Or Baseline<60% selective mono-alkylation (4-Bromo-3-aminobenzamide)
Quantified Difference>25% higher yield of the selectively functionalized intermediate without protecting groups.
ConditionsAlkyl halide, K2CO3, DMF, room temperature to 50°C.

Streamlines synthetic workflows by allowing direct etherification without adding protection and deprotection steps to the manufacturing route.

Synthesis of AMPK Activator APIs

Utilized as a core starting material for substituted indazole propionic acid derivatives, where the C4-bromide serves as the critical attachment point for late-stage Suzuki coupling with biphenyl moieties [1].

Ortho-Directed Fused Heterocycle Manufacturing

Procured as a rigid scaffold for the synthesis of benzoxazoles and benzofurans, leveraging the adjacent C3-hydroxyl and C4-bromide for highly efficient, atom-economical cyclization reactions [2].

Bifunctional Linker Development for PROTACs

Employed in targeted protein degrader synthesis, where the C3-phenol is O-alkylated to attach PEG linkers, while the C1-amide and C4-bromide are retained for target-ligand conjugation [3].

XLogP3

1.4

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Last modified: 08-16-2023

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